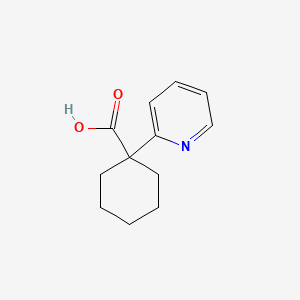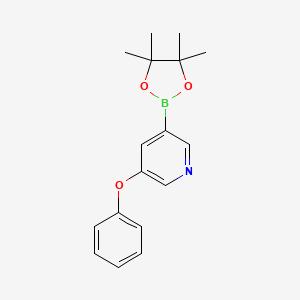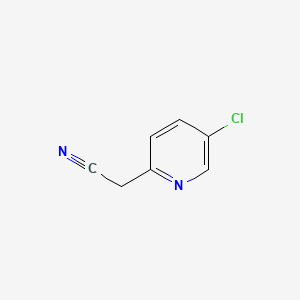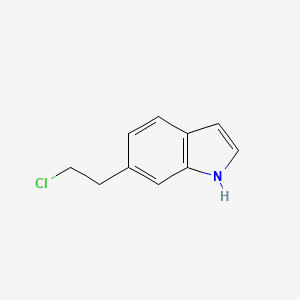
6-(2-Chloroethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chloroethyl)-1H-indole (CECI) is a synthetic compound with a wide range of applications in the medical and scientific fields. It is an aromatic heterocyclic compound containing a six-membered ring with two nitrogen atoms and one chlorine atom. CECI has been found to be effective in a variety of applications, including as an anti-inflammatory agent and for its therapeutic potential in cancer treatment.
作用机制
Target of Action
6-(2-Chloroethyl)-1H-indole, also known as mechlorethamine, is a nitrogen mustard and the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . Its primary target is DNA, specifically the N7 nitrogen on the DNA base guanine .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This crosslinking can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Nitrogen mustards like mechlorethamine react via an initial cyclization to the corresponding quaternary aziridine salt .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. For instance, it inhibits the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition disrupts normal cell function and leads to cell death .
Pharmacokinetics
Related compounds like ifosfamide have been studied extensively . These compounds are often administered intravenously , and their bioavailability, distribution, metabolism, and excretion can vary based on factors such as dose, route of administration, and individual patient characteristics .
Result of Action
The result of mechlorethamine’s action is the inhibition of cell duplication, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . It can also cause side effects due to its impact on healthy cells .
Action Environment
The action, efficacy, and stability of 6-(2-Chloroethyl)-1H-indole can be influenced by various environmental factors. For instance, the presence of other chemicals, pH levels, and temperature can affect its stability and activity . Additionally, the compound’s effects can vary in different organisms and tissues .
实验室实验的优点和局限性
The use of 6-(2-Chloroethyl)-1H-indole in laboratory experiments has several advantages. 6-(2-Chloroethyl)-1H-indole is relatively inexpensive and easy to synthesize, making it a convenient option for laboratory experiments. Additionally, 6-(2-Chloroethyl)-1H-indole has a wide range of applications, making it useful for a variety of experiments. However, 6-(2-Chloroethyl)-1H-indole is a synthetic compound and its effects on human health are not yet fully understood, so it should be used with caution in laboratory experiments.
未来方向
The potential applications of 6-(2-Chloroethyl)-1H-indole are still being explored. Future research should focus on further elucidating the mechanism of action of 6-(2-Chloroethyl)-1H-indole and its effects on human health. Additionally, further studies should be conducted to explore 6-(2-Chloroethyl)-1H-indole’s potential as an anti-inflammatory agent and for its therapeutic potential in cancer treatment. Finally, further research should be conducted to explore the potential of 6-(2-Chloroethyl)-1H-indole in the synthesis of other compounds and for its potential use in the development of new drugs.
合成方法
6-(2-Chloroethyl)-1H-indole can be synthesized through a two-step process. The first step involves the reaction of 1-chloroethyl-4-chlorobenzene with 1-chloro-2-nitrobenzene in the presence of a base, such as sodium hydroxide, to form 6-(2-chloroethyl)-1H-indole. The second step involves the reaction of 6-(2-chloroethyl)-1H-indole with an alkyl halide, such as ethyl bromide, in the presence of a base to form the desired product.
科学研究应用
6-(2-Chloroethyl)-1H-indole has been extensively studied for its potential application in various scientific fields. In the medical field, 6-(2-Chloroethyl)-1H-indole has been studied as an anti-inflammatory agent and for its potential therapeutic use in cancer treatment. In the agricultural field, 6-(2-Chloroethyl)-1H-indole has been studied as an insecticide and for its potential use in the control of plant diseases. In the biochemical field, 6-(2-Chloroethyl)-1H-indole has been studied for its potential use in the synthesis of other compounds and for its potential use in the development of new drugs.
属性
IUPAC Name |
6-(2-chloroethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,12H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLHZBOFSMIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745129 |
Source


|
| Record name | 6-(2-Chloroethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloroethyl)-1H-indole | |
CAS RN |
1253654-38-4 |
Source


|
| Record name | 6-(2-Chloroethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

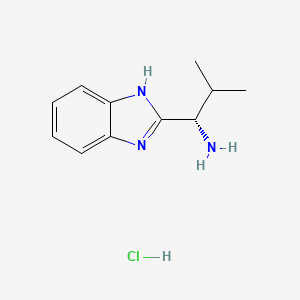

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
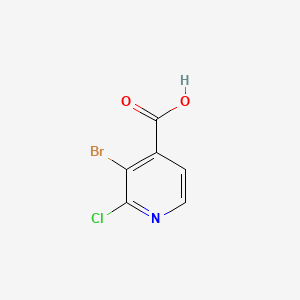
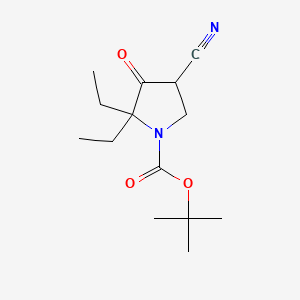

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)

